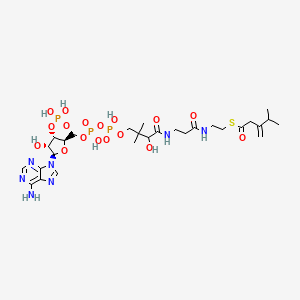

3-Isopropylbut-3-enoyl-CoA

Descripción

Propiedades

Fórmula molecular |

C28H46N7O17P3S |

|---|---|

Peso molecular |

877.7 g/mol |

Nombre IUPAC |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-methyl-3-methylidenepentanethioate |

InChI |

InChI=1S/C28H46N7O17P3S/c1-15(2)16(3)10-19(37)56-9-8-30-18(36)6-7-31-26(40)23(39)28(4,5)12-49-55(46,47)52-54(44,45)48-11-17-22(51-53(41,42)43)21(38)27(50-17)35-14-34-20-24(29)32-13-33-25(20)35/h13-15,17,21-23,27,38-39H,3,6-12H2,1-2,4-5H3,(H,30,36)(H,31,40)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,21-,22-,23?,27-/m1/s1 |

Clave InChI |

WVYOQRLDVNRMEW-AXEMQUGESA-N |

SMILES |

CC(C)C(=C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES isomérico |

CC(C)C(=C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canónico |

CC(C)C(=C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origen del producto |

United States |

Metabolic Pathways Involving 3 Isopropylbut 3 Enoyl Coa

Integration within Primary Metabolic Routes

Acyl-CoA intermediates are central to the breakdown of key nutrient molecules. Their metabolism is intricately woven into the core energy-producing pathways of the cell, ensuring that the carbon skeletons of amino acids and fatty acids are efficiently converted into acetyl-CoA, propionyl-CoA, and other molecules that can enter the citric acid cycle.

The catabolism of the branched-chain amino acids (BCAAs)—valine, leucine (B10760876), and isoleucine—predominantly occurs in extrahepatic tissues like skeletal muscle. nyu.edu These essential amino acids are broken down through a series of enzymatic reactions that generate specific acyl-CoA intermediates. nyu.edu The initial steps for all three are similar, involving a transamination followed by oxidative decarboxylation. nyu.edu Subsequently, their pathways diverge, producing unique intermediates. nih.gov

The breakdown of valine ultimately yields propionyl-CoA, which is glucogenic, meaning it can be converted to glucose. nyu.edu The key intermediates in this pathway are detailed below.

Table 1: Intermediates in the Valine Degradation Pathway

| Intermediate | Chemical Formula | Key Enzyme in Formation |

|---|---|---|

| Isobutyryl-CoA | C4H7O-CoA | Branched-chain α-keto acid dehydrogenase complex |

| Methacrylyl-CoA | C4H5O-CoA | Isobutyryl-CoA dehydrogenase |

| 3-Hydroxyisobutyryl-CoA | C4H7O2-CoA | Methacrylyl-CoA hydratase |

| Methylmalonic semialdehyde | C4H6O3 | 3-Hydroxyisobutyryl-CoA hydrolase |

Data derived from various sources. nih.gov

Leucine is a ketogenic amino acid, meaning its catabolism produces ketone bodies and acetyl-CoA. nyu.edu Its degradation pathway is distinct from the other BCAAs as it does not produce propionyl-CoA. nih.govnih.gov

Table 2: Intermediates in the Leucine Degradation Pathway

| Intermediate | Chemical Formula | Key Enzyme in Formation |

|---|---|---|

| Isovaleryl-CoA | C5H9O-CoA | Branched-chain α-keto acid dehydrogenase complex |

| 3-Methylcrotonyl-CoA | C5H7O-CoA | Isovaleryl-CoA dehydrogenase |

| 3-Methylglutaconyl-CoA | C6H7O3-CoA | 3-Methylcrotonyl-CoA carboxylase |

| 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | C6H9O4-CoA | 3-Methylglutaconyl-CoA hydratase |

| Acetyl-CoA | C2H3O-CoA | HMG-CoA lyase |

Data derived from various sources. nih.govnih.gov

Isoleucine is both ketogenic and glucogenic, as its breakdown yields both acetyl-CoA and propionyl-CoA. nyu.edu The catabolic pathway for isoleucine involves a four-step beta-oxidation-like process. qiagen.com

Table 3: Intermediates in the Isoleucine Degradation Pathway

| Intermediate | Chemical Formula | Key Enzyme in Formation |

|---|---|---|

| 2-Methylbutyryl-CoA | C5H9O-CoA | Branched-chain α-keto acid dehydrogenase complex |

| Tiglyl-CoA | C5H7O-CoA | Short/branched-chain acyl-CoA dehydrogenase |

| 2-Methyl-3-hydroxybutyryl-CoA | C5H9O2-CoA | Enoyl-CoA hydratase |

| 2-Methylacetoacetyl-CoA | C5H7O2-CoA | 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase |

| Acetyl-CoA | C2H3O-CoA | 2-Methylacetoacetyl-CoA thiolase |

Data derived from various sources. qiagen.comresearchgate.net

The beta-oxidation of unsaturated fatty acids requires additional enzymatic steps compared to the breakdown of saturated fatty acids. This is because the naturally occurring cis double bonds must be converted to the trans configuration that is recognized by the enzymes of the beta-oxidation pathway. ourbiochemistry.com

When beta-oxidation encounters a double bond at an odd-numbered carbon, such as a cis-Δ3 double bond, the acyl-CoA dehydrogenase step is skipped. ourbiochemistry.com The intermediate, a cis-Δ3-enoyl-CoA, is not a substrate for the next enzyme, enoyl-CoA hydratase. An auxiliary enzyme, enoyl-CoA isomerase, is required to convert the cis-Δ3 double bond into a trans-Δ2 double bond. ourbiochemistry.comaklectures.com This resulting trans-Δ2-enoyl-CoA is a regular substrate for the beta-oxidation pathway and can proceed through the remaining steps of hydration, oxidation, and thiolytic cleavage. ourbiochemistry.com In the case of polyunsaturated fatty acids, where the degradation may lead to intermediates with double bonds at both odd and even positions (e.g., a 2,4-dienoyl intermediate), an additional enzyme, 2,4-dienoyl-CoA reductase, is necessary to reduce the dienoyl system before the isomerase can act. ourbiochemistry.comnih.gov

Association with Propanoate Metabolism

A direct link between 3-Isopropylbut-3-enoyl-CoA and propanoate metabolism is established through its formation during the degradation of certain monoterpenes. Specifically, in the breakdown of pinene and limonene (B3431351), the cleavage of an intermediate compound, 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA, yields both this compound and propanoyl-CoA.

Propanoyl-CoA, a three-carbon acyl-CoA, is a key metabolite that can be derived from the beta-oxidation of odd-chain fatty acids and the catabolism of certain amino acids. researchgate.net It does not directly enter the citric acid cycle but is instead converted to succinyl-CoA, a citric acid cycle intermediate, through a series of enzymatic reactions. This conversion involves the enzymes propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase. The generation of propanoyl-CoA alongside this compound highlights a metabolic node connecting terpenoid degradation with central carbon metabolism.

Involvement in Secondary Metabolic Pathways

Terpenoid Biosynthesis and Degradation

The most well-documented role of this compound is as an intermediate in the microbial degradation of the bicyclic monoterpenes, α-pinene and β-pinene, and the monocyclic monoterpene, limonene. These volatile organic compounds are abundant in nature, particularly in coniferous plants and citrus fruits. Microorganisms capable of utilizing these compounds as a sole carbon and energy source have evolved specific catabolic pathways.

The degradation of these monoterpenes often proceeds through a series of oxidative reactions, leading to the formation of acyclic intermediates. A key step in these pathways is the cleavage of a larger precursor molecule. For instance, the breakdown of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA results in the formation of equimolar amounts of this compound and propanoyl-CoA. This reaction effectively splits a ten-carbon backbone derived from the original monoterpene into smaller, more readily metabolizable units.

| Precursor Compound | Products of Cleavage | Metabolic Pathway |

| 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA | This compound and Propanoyl-CoA | Pinene and Limonene Degradation |

Isoprenoids, also known as terpenoids, are a large and diverse class of naturally occurring organic compounds derived from the five-carbon isoprene (B109036) unit. creative-proteomics.com The biosynthesis of all isoprenoids proceeds from the universal precursors isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). creative-proteomics.com While the primary role of this compound appears to be in the catabolism of monoterpenes, its structural similarity to other isoprenoid-derived intermediates suggests potential involvement in a broader range of isoprenoid metabolic transformations.

The degradation of acyclic monoterpenes, such as citronellol (B86348) and geraniol (B1671447), also involves beta-oxidation-like processes to break down their carbon skeletons. frontiersin.org These pathways generate various acyl-CoA intermediates that are further metabolized to central metabolites like acetyl-CoA. It is plausible that intermediates structurally related to this compound are formed during the breakdown of other acyclic and cyclic isoprenoids, although specific details regarding this compound's involvement in these pathways are not yet fully elucidated.

Other Specialized Metabolite Biotransformations

The metabolic machinery that processes this compound, particularly the enzymes that handle its branched structure, may also be involved in the biotransformation of other specialized metabolites. Many natural products possess complex carbon skeletons with alkyl branches that require specific enzymatic activities for their degradation.

While direct evidence is currently limited, the study of pathways involving this compound provides a model for understanding the catabolism of other structurally complex, isoprenoid-derived natural products. The enzymes from these pathways could potentially be harnessed for biotechnological applications, such as the bioremediation of terpene-rich environmental pollutants or the biocatalytic production of valuable chemical synthons. Further research into the enzymatic repertoire of organisms that degrade monoterpenes is likely to reveal broader roles for these enzymes in the biotransformation of a variety of specialized metabolites.

Enzymatic Biotransformations of 3 Isopropylbut 3 Enoyl Coa

Enoyl-CoA Isomerase Activity (EC 5.3.3.8)

Enoyl-CoA isomerase (EC 5.3.3.8) is a critical enzyme in the β-oxidation of unsaturated fatty acids. wikipedia.org Its primary function is to convert the cis- or trans-double bonds at the 3-position of enoyl-CoA esters to a trans-2-enoyl-CoA, which is a substrate for the subsequent enzyme in the β-oxidation spiral, enoyl-CoA hydratase. wikipedia.orgwikipedia.org The metabolism of unsaturated fatty acids with double bonds at odd-numbered positions necessitates the action of enoyl-CoA isomerase. wikipedia.org Given the structure of 3-isopropylbut-3-enoyl-CoA, an enoyl-CoA isomerase would be the enzyme responsible for its isomerization to an α,β-unsaturated (2-enoyl-CoA) isomer, a necessary step for its further degradation via the β-oxidation pathway.

Stereospecificity and Regioselectivity of Isomerization

Enoyl-CoA isomerases exhibit a high degree of stereospecificity and regioselectivity. They catalyze the isomerization of both 3-cis and 3-trans enoyl-CoA substrates to the 2-trans-enoyl-CoA product. wikipedia.orguniprot.org This transformation is crucial because the hydratase enzyme in the β-oxidation pathway is specific for the trans-2 configuration. wikipedia.org

While direct studies on the stereospecificity of enoyl-CoA isomerase with this compound as a substrate are not available in the current scientific literature, the general mechanism of these enzymes suggests that it would act on either a 3-cis or 3-trans isomer of this branched-chain fatty acyl-CoA. The enzyme would catalyze the transfer of the double bond from the 3-position to the 2-position, resulting in the formation of 2-isopropylbut-2-enoyl-CoA in the trans configuration. The bulky isopropyl group at the 3-position could influence the binding affinity and catalytic efficiency of the enzyme.

Kinetic Characterization of Isomerases

The kinetic properties of enoyl-CoA isomerases have been studied with a variety of straight-chain substrates. These enzymes are known to be highly efficient, with some turnover rates approaching the diffusion-controlled limit. wikipedia.org The catalytic efficiency, as measured by the kcat/Km ratio, can vary depending on the specific isoform of the enzyme and the chain length of the substrate. For example, the turnover rate of plant peroxisomal enoyl-CoA isomerase is significantly high, with a kcat/Km ratio of 10^6 M-1s-1. wikipedia.org In contrast, the human monofunctional delta 3, delta 2-enoyl-CoA isomerase does not show a distinct substrate chain-length specificity. nih.gov

Specific kinetic data for the interaction of enoyl-CoA isomerase with this compound is not documented. However, based on studies with other branched-chain substrates, it is anticipated that the presence of the isopropyl group would likely affect the kinetic parameters. The Km value, which reflects the substrate binding affinity, might be higher, and the kcat, representing the turnover rate, could be lower compared to a straight-chain substrate of similar length.

Table 1: General Kinetic Parameters of Enoyl-CoA Isomerases with Various Substrates

| Enzyme Source | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Rat Liver Mitochondria | 3-trans-Hexenoyl-CoA | - | - | - |

| Rat Liver Mitochondria | 3-trans-Octenoyl-CoA | - | - | - |

| Rat Liver Mitochondria | 3-cis-Octenoyl-CoA | - | - | - |

| Human Liver | Various enoyl-CoAs | No clear chain-length specificity | - | - |

| Plant Peroxisomes | Various enoyl-CoAs | - | - | 1.00E+06 |

Note: This table presents generalized findings for enoyl-CoA isomerases with common substrates. Specific values for this compound are not available in the literature.

Structural Enzymology of Enoyl-CoA Isomerases

The catalytic mechanism of enoyl-CoA isomerase involves a stereospecific proton transfer. ebi.ac.uk The active site contains key amino acid residues that act as a general acid-base catalyst. nih.gov A glutamate (B1630785) residue is typically the catalytic base that abstracts a proton from the C2 position of the substrate. nih.gov The resulting enolate intermediate is stabilized by an "oxyanion hole" formed by the backbone NH groups of two conserved amino acid residues, which polarize the thioester carbonyl group. wikipedia.org The proton is then added to the C4 position to yield the 2-trans-enoyl-CoA product. ebi.ac.uk

The active site of enoyl-CoA isomerase is a hydrophobic tunnel. For a branched-chain substrate like this compound, the isopropyl group at the 3-position would need to be accommodated within this active site. The size and shape of the active site of different isomerase isoforms could determine their ability to process such a substrate.

Enoyl-CoA isomerases belong to the crotonase superfamily, a large and diverse family of enzymes that share a common structural fold. wikipedia.orgwikipedia.org This fold is characterized by a right-handed spiral of four turns, with each turn composed of two β-strands and an α-helix. wisc.edu This conserved structural core provides the framework for the active site and the binding of the CoA thioester substrate. wikipedia.org A key feature of the crotonase superfamily is the stabilization of an enolate anion intermediate, which is achieved through the oxyanion hole. wisc.edu The diversity of reactions catalyzed by this superfamily, including hydration, isomerization, and dehalogenation, arises from the strategic positioning of catalytic residues within this conserved structural framework. wisc.edu

The structural framework of the crotonase fold in enoyl-CoA isomerase is adept at binding acyl-CoA substrates in a characteristic hooked conformation. wikipedia.org The ability of an isomerase to accommodate this compound would depend on the flexibility and specific residues lining the acyl-chain binding pocket within the crotonase fold.

Isoforms and Sub-classification of Enoyl-CoA Isomerases

Enoyl-CoA isomerases exist in several isoforms, which can be broadly categorized into three classes: monofunctional mitochondrial, monofunctional peroxisomal, and multifunctional enzymes. wikipedia.org In mammals, two mitochondrial isoforms, ECI1 and ECI2, have been identified. annualreviews.org ECI1 is exclusively mitochondrial, while ECI2 is found in both mitochondria and peroxisomes. annualreviews.org These isoforms can have different substrate specificities, with ECI2 showing higher efficiency with long-chain enoyl-CoAs. annualreviews.org

In addition to the monofunctional enzymes, some organisms have multifunctional enzymes that possess enoyl-CoA isomerase activity along with other activities, such as enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase, on a single polypeptide chain. wikipedia.orgnih.gov These multifunctional enzymes are found in bacteria and in the peroxisomes of some eukaryotes. wikipedia.org

The existence of multiple isoforms with varying substrate specificities suggests that some may be better suited to handle branched-chain substrates. While there is no direct evidence for the isomerization of this compound by a specific isoform, the diversity within this enzyme class allows for the possibility that one or more of these enzymes could catalyze this reaction.

Table 2: Classification of Enoyl-CoA Isomerase Isoforms

| Class | Location | Characteristics |

| Monofunctional Mitochondrial | Mitochondria | Exist as distinct short-chain and long-chain specific enzymes in some species. wikipedia.org |

| Monofunctional Peroxisomal | Peroxisomes | Function as standalone isomerases. wikipedia.org |

| Multifunctional | Bacteria, Eukaryotic Peroxisomes | Possess isomerase, hydratase, and sometimes dehydrogenase activities on a single protein. wikipedia.orgnih.gov |

Enoyl-CoA Hydratase Activity (EC 4.2.1.17)

Enoyl-CoA hydratase, also known as crotonase, is a crucial enzyme in the beta-oxidation pathway of fatty acid metabolism. nih.gov It catalyzes the hydration of the double bond between the second and third carbons of 2-trans/cis-enoyl-CoA molecules. wikipedia.org This reaction is essential for preparing the fatty acyl-CoA for the subsequent dehydrogenation step. nih.gov

Hydration Mechanism and Stereochemistry

The hydration reaction catalyzed by enoyl-CoA hydratase involves the syn-addition of a water molecule across the α,β-unsaturated double bond of the enoyl-CoA thioester. nih.govnih.gov This results in the formation of a β-hydroxyacyl-CoA thioester. nih.gov The mechanism is stereospecific, producing the L-3-hydroxyacyl-CoA isomer. annualreviews.org

The active site of enoyl-CoA hydratase contains two key glutamate residues that are critical for catalysis. nih.govwikipedia.org These residues activate a water molecule, which then attacks the β-carbon of the substrate. wikipedia.org The reaction can proceed through either a concerted or a stepwise (E1cb) mechanism. nih.govsioc-journal.cn In the concerted mechanism, the protonation of the α-carbon and the nucleophilic attack by the activated water molecule occur simultaneously. wikipedia.org The stepwise mechanism involves the formation of an enolate intermediate. sioc-journal.cn The stereoselectivity of the enzyme arises from the preferential activation of one of two bound substrate conformers, the s-cis conformer, which is optimally aligned for the reaction to produce the 3(S)-hydroxyacyl product. core.ac.uk

Kinetic Studies of Hydratase Reactions

Table 1: Key Features of Enoyl-CoA Hydratase Catalysis

| Feature | Description |

| Enzyme Commission Number | EC 4.2.1.17 wikipedia.org |

| Reaction Type | Hydration wikipedia.org |

| Substrate Class | 2-trans/cis-enoyl-CoA wikipedia.org |

| Product Class | L-3-hydroxyacyl-CoA annualreviews.org |

| Stereochemistry | syn-addition nih.govnih.gov |

| Catalytic Residues | Two glutamate residues nih.govwikipedia.org |

| Proposed Mechanisms | Concerted or Stepwise (E1cb) nih.govsioc-journal.cn |

Active Site Residues and Water Molecule Interactions

The active site of enoyl-CoA hydratase is a highly organized environment. In rat liver enoyl-CoA hydratase, Glu144 and Glu164 are the key catalytic residues. nih.govrcsb.org These two glutamate residues are proposed to act in concert to activate a water molecule for nucleophilic attack. nih.gov The crystal structure of the enzyme shows a water molecule positioned between these two catalytic glutamates. rcsb.orgrcsb.org This water molecule is poised to attack the C3 carbon of the bound substrate. rcsb.org

In addition to the catalytic glutamates, the main-chain amide groups of Gly141 and Ala98 play a crucial role in stabilizing the negatively charged transition state or enolate intermediate through hydrogen bonding. nih.govebi.ac.uk The active site is relatively rigid, which helps to precisely position the substrate and the catalytic water molecule for efficient catalysis. rcsb.org The binding of the fatty acyl chain of the substrate occurs in a tunnel-like pocket, and the flexibility of certain loops can accommodate substrates of varying chain lengths. rcsb.org

3-Hydroxyacyl-CoA Dehydrogenase Activity (EC 1.1.1.35)

Following the hydration step, 3-hydroxyacyl-CoA dehydrogenase catalyzes the third step in the beta-oxidation of fatty acids. wikipedia.org This enzyme is responsible for the oxidation of the hydroxyl group at the C3 position to a keto group. wikipedia.org

Oxidoreductase Function and Cofactor Dependence

3-Hydroxyacyl-CoA dehydrogenase is an oxidoreductase that catalyzes the reversible conversion of (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. wikipedia.orguniprot.org This reaction is dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which acts as the electron acceptor. wikipedia.org The enzyme facilitates the transfer of a hydride ion from the substrate to NAD+, forming NADH and H+. ebi.ac.uk The reaction is stereospecific for the (S)-enantiomer of the 3-hydroxyacyl-CoA substrate. uniprot.org Some 3-hydroxyacyl-CoA dehydrogenases exhibit a preference for short- to medium-chain length substrates. nih.govuniprot.org

Relationship to Other Enzymes in the Beta-Oxidation Cascade

3-Hydroxyacyl-CoA dehydrogenase is a key component of the mitochondrial fatty acid beta-oxidation pathway. uniprot.orgmdpi.com This pathway consists of a cycle of four enzymatic reactions that result in the shortening of the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA. annualreviews.orgmdpi.com

The beta-oxidation cascade involves enzymes with varying substrate specificities for different chain lengths. For long-chain fatty acids, the enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities are often part of a multifunctional protein complex known as the mitochondrial trifunctional protein (MTP). annualreviews.orgmdpi.com MTP contains long-chain enoyl-CoA hydratase (LCEH) and long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activities. mdpi.com For shorter chain lengths, separate soluble enzymes exist in the mitochondrial matrix, including short-chain enoyl-CoA hydratase (SCEH) and short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD). annualreviews.orgmdpi.com The metabolism of branched-chain fatty acids like the one derived from this compound would likely involve the short-chain specific enzymes due to its structure. nih.gov

Table 2: Key Features of 3-Hydroxyacyl-CoA Dehydrogenase Catalysis

| Feature | Description |

| Enzyme Commission Number | EC 1.1.1.35 wikipedia.org |

| Reaction Type | Oxidation (Dehydrogenation) wikipedia.org |

| Substrate | (S)-3-hydroxyacyl-CoA uniprot.org |

| Product | 3-ketoacyl-CoA wikipedia.org |

| Cofactor | NAD+ wikipedia.org |

| Stereospecificity | Specific for (S)-enantiomer uniprot.org |

| Catalytic Mechanism | Involves a conserved His-Glu catalytic dyad ebi.ac.uk |

Thioesterase Activities (e.g., this compound Thioesterase)

Thioesterases are enzymes that catalyze the hydrolysis of thioester bonds, such as that found in acyl-CoA molecules, to release coenzyme A (CoA) and the corresponding carboxylic acid. This activity is crucial for regulating the intracellular pools of acyl-CoAs and free fatty acids.

One of the key enzymes implicated in the hydrolysis of short-chain branched acyl-CoAs is Acyl-CoA Thioesterase 9 (ACOT9) , a mitochondrial enzyme. nih.govwikipedia.org Research has shown that ACOT9 exhibits broad substrate specificity, with notable activity towards short-chain and methyl-branched acyl-CoAs. nih.gov This suggests a potential role for ACOT9 in the metabolism of intermediates derived from the breakdown of branched-chain amino acids like leucine (B10760876), which can lead to the formation of compounds structurally related to this compound. nih.govnih.gov In the context of isovaleric acidemia, a disorder of leucine metabolism, the accumulation of isovaleryl-CoA and its derivatives underscores the importance of enzymes that can process such branched-chain structures. nih.govnewenglandconsortium.orgmhmedical.com

The kinetic properties of ACOT9 reveal its capacity to hydrolyze a range of acyl-CoA substrates. While its highest catalytic efficiency (kcat/Km) is observed with long-chain saturated acyl-CoAs, it also demonstrates significant activity with short-chain substrates. nih.gov This dual specificity allows ACOT9 to potentially link fatty acid and amino acid metabolism within the mitochondria. nih.gov The activity of ACOT9 is also subject to regulation by the mitochondrial metabolic state, with NADH and CoA acting as strong inhibitors. nih.gov

Table 1: Substrate Specificity of Mouse Mitochondrial Acyl-CoA Thioesterase 9 (ACOT9)

| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat/Km (s⁻¹M⁻¹) |

|---|---|---|---|

| Propionyl-CoA (C3) | 1400 ± 200 | 15000 ± 600 | 1.8 x 10⁴ |

| Isobutyryl-CoA | 1200 ± 100 | 15000 ± 400 | 2.1 x 10⁴ |

| Butyryl-CoA (C4) | 800 ± 100 | 13000 ± 500 | 2.7 x 10⁴ |

| Myristoyl-CoA (C14) | 2.1 ± 0.2 | 5800 ± 100 | 4.6 x 10⁶ |

| Palmitoyl-CoA (C16) | 2.0 ± 0.2 | 5000 ± 100 | 4.2 x 10⁶ |

Data adapted from a 2011 study on the kinetic characterization of ACOT9. nih.gov The table illustrates the enzyme's activity with various short-chain and long-chain acyl-CoA substrates.

Multifunctional Enzyme Complexes

In both peroxisomes and mitochondria, the beta-oxidation of fatty acids is facilitated by multifunctional enzyme complexes that catalyze several sequential reactions. These complexes enhance the efficiency of metabolic pathways by channeling intermediates between active sites.

Peroxisomal Multifunctional Enzyme Type 1 (MFE1), also known as L-bifunctional protein, is a key enzyme in the peroxisomal beta-oxidation pathway. uniprot.orgresearchgate.net It possesses three distinct catalytic activities: 2-enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and delta3,delta2-enoyl-CoA isomerase. uniprot.org Crystallographic studies of rat peroxisomal MFE1 have shown that it can accommodate and process branched-chain 2E-enoyl-CoA substrates. nih.gov This is particularly relevant for the metabolism of this compound.

The isomerase activity of MFE1 can convert a 3-enoyl-CoA to a 2-enoyl-CoA, which is a substrate for the hydratase function. nih.gov Following hydration to a 3-hydroxyacyl-CoA, the dehydrogenase component of MFE1 can then oxidize this intermediate. researchgate.netnih.gov The structural flexibility of MFE1, particularly in a region known as loop-2, is correlated with its substrate preference and catalytic rates, allowing it to act on a variety of unbranched and branched acyl-CoA molecules. nih.gov

The mitochondrial beta-oxidation of long-chain fatty acids is primarily handled by the Mitochondrial Trifunctional Protein (MTP). nih.govwikipedia.org This enzyme complex is an octamer composed of four alpha and four beta subunits and is associated with the inner mitochondrial membrane. nih.govwikipedia.org The MTP complex catalyzes the final three steps of long-chain fatty acid beta-oxidation: long-chain 2-enoyl-CoA hydratase, long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), and long-chain 3-ketoacyl-CoA thiolase activities. nih.govwikipedia.orgamc.nl

Subcellular Compartmentalization of 3 Isopropylbut 3 Enoyl Coa Metabolism

Peroxisomal Pathways

Peroxisomes are equipped with a distinct beta-oxidation pathway capable of handling substrates that are poor substrates for mitochondrial enzymes. frontiersin.orgnih.gov This includes the initial degradation of branched-chain fatty acids. The entry of the precursor to 3-Isopropylbut-3-enoyl-CoA into the peroxisome is a critical first step. Long-chain and branched-chain acyl-CoAs are transported across the peroxisomal membrane by ATP-binding cassette (ABC) transporters, particularly ABCD3 (also known as PMP70), which is known to import branched-chain acyl-CoAs. mdpi.comencyclopedia.pubmdpi.com

Once inside the peroxisomal matrix, this compound would enter a modified beta-oxidation cycle. The initial dehydrogenation step is catalyzed by a specific acyl-CoA oxidase. Unlike the straight-chain acyl-CoA oxidase (ACOX1), peroxisomes contain a branched-chain acyl-CoA oxidase (ACOX2) that acts on 2-methyl-branched-chain acyl-CoAs. frontiersin.orgencyclopedia.pubfrontiersin.org Given its structure, this compound would likely be a substrate for ACOX2 or a similar isoform. This reaction introduces a double bond and, unique to peroxisomes, transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂). encyclopedia.pub

The subsequent steps of hydration and dehydrogenation are carried out by a multifunctional enzyme. Peroxisomes contain D-bifunctional protein (D-BP), which possesses both enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities and is essential for the oxidation of branched-chain fatty acids. oup.com The presence of a pre-existing double bond at the 3-position in this compound means it would likely require the action of an auxiliary enzyme, such as an enoyl-CoA isomerase, to reposition the double bond to the 2-position, making it a suitable substrate for the hydratase activity of D-BP. frontiersin.org

The final step is the thiolytic cleavage of the 3-ketoacyl-CoA intermediate by a peroxisomal thiolase. frontiersin.org Peroxisomes contain multiple thiolases, including sterol carrier protein X (SCPx), which can react with branched-chain substrates. frontiersin.orgoup.com This cleavage releases acetyl-CoA or, in the case of a branch point, propionyl-CoA, and a chain-shortened acyl-CoA. frontiersin.org Peroxisomal beta-oxidation is typically incomplete, meaning it only performs a few cycles to shorten the complex fatty acid into medium-chain acyl-CoAs, which are then exported to the mitochondria for complete oxidation. frontiersin.orgencyclopedia.pub

| Component | Function in Peroxisomal Metabolism of this compound |

| ABCD3 (PMP70) | Transports the branched-chain acyl-CoA into the peroxisome. mdpi.comencyclopedia.pubmdpi.com |

| ACOX2 | Catalyzes the initial dehydrogenation of the branched-chain acyl-CoA. frontiersin.orgencyclopedia.pubfrontiersin.org |

| Enoyl-CoA Isomerase | Repositions the double bond to allow for subsequent hydration. frontiersin.org |

| D-Bifunctional Protein | Performs hydration and dehydrogenation of the oxidation intermediate. oup.com |

| Peroxisomal Thiolase | Catalyzes the final thiolytic cleavage to release acetyl-CoA and a shortened acyl-CoA. frontiersin.orgfrontiersin.org |

Mitochondrial Pathways

Mitochondria are the powerhouses of the cell, responsible for the complete oxidation of fatty acids to generate ATP. nih.gov Medium-chain acyl-CoAs produced during peroxisomal beta-oxidation are shuttled to the mitochondria for their final breakdown. frontiersin.org The transport of these acyl-CoAs into the mitochondrial matrix is primarily mediated by the carnitine shuttle system. researchgate.net This system involves carnitine palmitoyltransferase 1 (CPT1) on the outer mitochondrial membrane, carnitine-acylcarnitine translocase (CACT) in the inner membrane, and carnitine palmitoyltransferase 2 (CPT2) on the matrix side of the inner membrane. researchgate.netnih.gov Peroxisomes themselves contain carnitine acyltransferases (CrAT and CrOT) that convert the chain-shortened acyl-CoAs into acylcarnitines for export to the mitochondria. frontiersin.org

Once inside the mitochondrial matrix, the chain-shortened version of this compound undergoes complete beta-oxidation. The mitochondrial beta-oxidation spiral consists of four key enzymatic reactions:

Dehydrogenation by an acyl-CoA dehydrogenase. Mitochondria have several of these enzymes with varying chain-length specificities, such as very-long-chain (VLCAD), long-chain (LCAD), medium-chain (MCAD), and short-chain (SCAD) acyl-CoA dehydrogenases. nih.govnih.gov

Hydration by enoyl-CoA hydratase. wikipedia.org

Dehydrogenation by a 3-hydroxyacyl-CoA dehydrogenase. wikipedia.org

Thiolytic cleavage by a 3-ketoacyl-CoA thiolase, which releases acetyl-CoA and an acyl-CoA that is two carbons shorter. nih.gov

The degradation of an unsaturated and branched-chain acyl-CoA in the mitochondria also requires auxiliary enzymes. An enoyl-CoA isomerase is needed to handle the double bond, similar to the peroxisomal pathway. nih.gov The methyl branch point in the acyl chain may require specific enzymes to be processed correctly, ultimately yielding products like propionyl-CoA in addition to acetyl-CoA. frontiersin.org The acetyl-CoA and propionyl-CoA generated enter the Krebs cycle for complete oxidation to CO₂ and H₂O, coupled with the production of large amounts of ATP via the electron transport chain. mdpi.comnih.gov

| Component | Function in Mitochondrial Metabolism of this compound derivatives |

| Carnitine Shuttle (CPT1, CACT, CPT2) | Transports chain-shortened acyl-CoAs from the cytosol/peroxisome into the mitochondrial matrix. researchgate.netnih.gov |

| Acyl-CoA Dehydrogenases (e.g., MCAD) | Catalyzes the first dehydrogenation step in the beta-oxidation cycle. nih.govnih.gov |

| Enoyl-CoA Hydratase | Adds a water molecule across the double bond of the enoyl-CoA intermediate. wikipedia.org |

| 3-Hydroxyacyl-CoA Dehydrogenase | Catalyzes the second dehydrogenation step. wikipedia.org |

| 3-Ketoacyl-CoA Thiolase | Cleaves the ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA. nih.gov |

| Enoyl-CoA Isomerase | Assists in the breakdown of unsaturated fatty acids by repositioning double bonds. nih.gov |

Cytosolic Intermediates and Transport Mechanisms

The journey of this compound begins in the cytosol. The precursor fatty acid, 3-isopropylbut-3-enoic acid, must first be activated into its CoA ester form. This activation is a critical step that renders the molecule metabolically active and primes it for transport into organelles. The reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs), which utilize ATP to attach Coenzyme A to the fatty acid. nih.govfrontiersin.org Long-chain acyl-CoA synthetases are found on the outer mitochondrial membrane, the endoplasmic reticulum, and peroxisomal membranes. nih.gov The activation of branched-chain fatty acids can be carried out by these enzymes in the cytosol. nih.govoup.com

Regulatory Mechanisms of 3 Isopropylbut 3 Enoyl Coa Flux

Transcriptional and Translational Control of Related Enzymes

The primary control point for the amount of isovaleryl-CoA dehydrogenase (IVD) available in the cell is the transcriptional regulation of the IVD gene. The human IVD gene is located on chromosome 15 and its 5'-flanking region contains typical promoter elements, such as TATA and CAT boxes, which are essential for the initiation of transcription. biorxiv.org In addition to these core promoter elements, the region also contains other putative regulatory sequences that can serve as binding sites for various transcription factors.

Several potential transcription factor binding sites have been identified in the promoter region of the IVD gene, suggesting a complex network of transcriptional control. These include binding sites for:

CBF (CCAAT-binding factor): A ubiquitous transcription factor involved in the regulation of a wide range of genes.

CP1A and CP2: Members of the CCAAT-binding protein family that can influence the rate of transcription.

MyoD: A key regulator of muscle cell differentiation, suggesting a potential for tissue-specific regulation of leucine (B10760876) metabolism.

NF-1 (Nuclear Factor 1): A family of transcription factors involved in the regulation of genes in various tissues.

NF-Y (Nuclear Factor Y): A heterotrimeric transcription factor that binds to the CCAAT box and is involved in the regulation of numerous genes. nih.gov

The presence of these diverse transcription factor binding sites indicates that the expression of the IVD gene is likely responsive to a variety of cellular signals and developmental cues.

Translational control mechanisms, which regulate the efficiency of mRNA translation into protein, may also play a role in determining the final concentration of the IVD enzyme, although specific details of such regulation for IVD are not extensively documented.

Post-Translational Modifications Affecting Enzyme Activity

After the IVD protein is synthesized, it undergoes several crucial post-translational modifications and processing steps to become a functional enzyme. The IVD gene encodes a precursor protein that is targeted to the mitochondria. nih.govresearchgate.net This process involves:

Mitochondrial Import: The precursor protein is imported from the cytoplasm into the mitochondrial matrix. nih.gov

Proteolytic Cleavage: The mitochondrial targeting sequence is cleaved off to produce the mature IVD polypeptide. researchgate.net

Oligomerization: The mature IVD monomers assemble into a homotetrameric structure, which is the active form of the enzyme. nih.govresearchgate.net The C-terminus of the protein has been shown to be critical for the stability of this tetramer. nih.gov

While the above processing steps are essential for IVD function, information on other common regulatory post-translational modifications, such as phosphorylation and acetylation, is less specific for IVD itself. However, these modifications are known to be widespread regulators of metabolic enzymes. embopress.orgnih.govnih.gov For instance, acetylation is known to play a role in regulating enzymes involved in fatty acid metabolism, a pathway with which leucine metabolism is interconnected. It is plausible that similar modifications could fine-tune IVD activity in response to the cell's energetic state, although direct evidence for this is currently limited.

Substrate Availability and Product Inhibition

The rate of the reaction catalyzed by IVD is influenced by the concentrations of its substrate, isovaleryl-CoA, and its product, 3-methylcrotonyl-CoA.

Substrate Availability: An increased intake of leucine-rich proteins leads to a higher production of isovaleryl-CoA, thus increasing the flux through the IVD-catalyzed reaction. medlineplus.gov In the genetic disorder isovaleric acidemia, a deficiency in IVD leads to a buildup of isovaleryl-CoA and its derivatives, such as isovaleric acid, which can be toxic to the central nervous system. wikipedia.orgnih.gov This highlights the critical role of IVD in managing the levels of this substrate.

Product Inhibition: While not extensively documented for IVD specifically, many metabolic enzymes are subject to feedback inhibition by their products. It is conceivable that high concentrations of 3-methylcrotonyl-CoA could inhibit IVD activity, thereby preventing an excessive accumulation of downstream metabolites. In the metabolic disorder 3-methylcrotonyl-CoA carboxylase deficiency, which affects the subsequent step in leucine catabolism, 3-methylcrotonyl-CoA accumulates, leading to an increased flux in leucine degradation in an attempt to produce energy. newenglandconsortium.org This suggests a complex interplay of substrate and product concentrations in regulating the pathway.

Metabolic Interconnections and Cross-Regulation

The metabolism of isovaleryl-CoA is not an isolated pathway but is integrated with other central metabolic routes, allowing for a coordinated response to the cell's metabolic state.

Connection to the Tricarboxylic Acid (TCA) Cycle: The complete catabolism of leucine, and therefore isovaleryl-CoA, ultimately yields acetyl-CoA and acetoacetate (B1235776). wikipedia.org Acetyl-CoA is a primary fuel for the TCA cycle, directly linking the degradation of this branched-chain amino acid to cellular energy production. The flux through the TCA cycle is tightly regulated by the energy status of the cell, and thus, the demand for acetyl-CoA can influence the rate of isovaleryl-CoA metabolism. nih.govbiorxiv.org

Crosstalk with Fatty Acid Metabolism: The breakdown of isovaleryl-CoA shares similarities with the β-oxidation of fatty acids, as both processes involve acyl-CoA dehydrogenases. nih.govnih.gov Malonyl-CoA, an intermediate in fatty acid synthesis, is a known inhibitor of carnitine palmitoyltransferase 1 (CPT1), a key enzyme in fatty acid oxidation. nih.gov This prevents the simultaneous synthesis and degradation of fatty acids. While a direct regulatory link between malonyl-CoA and IVD has not been established, the shared pool of coenzyme A and the interconnectedness of energy-producing pathways suggest a coordinated regulation. Peroxisomal β-oxidation of branched-chain fatty acids also generates acetyl-CoA, highlighting another point of intersection. biorxiv.orgresearchgate.net

Leucine as a Signaling Molecule: Leucine and its metabolites, including those downstream of isovaleryl-CoA, act as signaling molecules. Leucine is a potent activator of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. medlineplus.gov This signaling role indicates that the flux through the leucine degradation pathway, which includes isovaleryl-CoA, is not only about energy production but also about providing signals that reflect nutrient availability and direct cellular resources accordingly.

Biological Systems and Organisms Exhibiting 3 Isopropylbut 3 Enoyl Coa Metabolism

Microbial Metabolism

Microorganisms have evolved sophisticated enzymatic machinery to degrade a wide array of organic compounds, including those that would lead to the formation of 3-Isopropylbut-3-enoyl-CoA or structurally similar molecules.

Bacteria, particularly species within the genus Pseudomonas, are well-known for their metabolic versatility and ability to degrade various organic compounds, including branched-chain amino acids like leucine (B10760876). The catabolism of leucine in bacteria proceeds through a series of enzymatic steps that involve intermediates structurally related to this compound. The initial steps involve the transamination of leucine to α-ketoisocaproate, followed by oxidative decarboxylation to isovaleryl-CoA. Subsequent dehydrogenation of isovaleryl-CoA yields 3-methylcrotonyl-CoA. It is within this metabolic sequence that an isomer or a closely related compound such as this compound could potentially be formed. Pseudomonas putida, for example, possesses common enzymes for the catabolism of all three branched-chain amino acids (valine, isoleucine, and leucine) nih.gov. The degradation of these amino acids is crucial for providing the bacteria with carbon and energy, especially when other sources are scarce researchgate.netresearchgate.net. In some Pseudomonas species, the metabolism of branched-chain amino acids is also linked to the regulation of virulence plos.orgbiorxiv.org.

Syntrophus aciditrophicus, a syntrophic bacterium, is known for its ability to degrade fatty acids and benzoate (B1203000) in association with hydrogen-consuming microorganisms. While its primary metabolism focuses on straight-chain fatty acids, the degradation of branched-chain fatty acids would also involve acyl-CoA intermediates. The metabolic pathways in S. aciditrophicus are adapted to function at the thermodynamic limit of microbial growth, indicating a highly efficient processing of intermediates.

The degradation of isoprene (B109036), a precursor to isoprenoids, by various bacteria also involves pathways that could potentially generate intermediates with a similar structure to this compound. Isoprene degradation has been identified in a range of bacteria, including Rhodococcus and Variovorax nih.govpnas.org. The initial step is the oxidation of isoprene to epoxyisoprene, which is then further metabolized nih.gov. The subsequent breakdown of the carbon skeleton could lead to the formation of branched-chain acyl-CoA derivatives.

| Bacterial Species | Relevant Metabolic Pathway | Key Intermediates |

| Pseudomonas putida | Leucine Catabolism | α-Ketoisocaproate, Isovaleryl-CoA, 3-Methylcrotonyl-CoA |

| Pseudomonas syringae | Branched-Chain Amino Acid Metabolism | α-Ketoacid derivatives |

| Syntrophus aciditrophicus | Fatty Acid Degradation | Acyl-CoA intermediates |

| Rhodococcus sp. | Isoprene Degradation | Epoxyisoprene, Glutathionyl-2-methyl-3-butenoate |

Fungi are proficient in the biosynthesis and degradation of a vast array of secondary metabolites, including terpenes, which are derived from isoprene units bohrium.com. The degradation of these complex branched-chain molecules often involves pathways that converge with fatty acid β-oxidation, where various acyl-CoA intermediates are formed researchgate.netnih.gov. The biosynthesis of terpenes in fungi proceeds through the mevalonate (B85504) pathway, starting from acetyl-CoA nih.gov. The breakdown of fungal-derived or externally sourced terpenoids would necessitate enzymatic machinery capable of handling branched-chain structures, likely producing intermediates structurally analogous to this compound. For instance, the biotransformation of geraniol (B1671447) by fungi like Penicillium digitatum involves several oxidative steps that lead to smaller, branched-chain molecules researchgate.net.

Plant Metabolism

In plants, the metabolism of branched-chain amino acids and the biosynthesis of a vast array of secondary metabolites are interconnected and crucial for growth, development, and defense.

The catabolism of branched-chain amino acids (BCAAs), including leucine, in plants serves not only to recycle amino acids but also to provide energy and carbon skeletons for other metabolic pathways, particularly under stress conditions such as prolonged darkness nih.govnih.govoup.com. The breakdown of leucine generates acetyl-CoA and acetoacetate (B1235776), which can enter the tricarboxylic acid (TCA) cycle for energy production nih.gov. Intermediates in this pathway, which would include compounds structurally similar to this compound, can also be channeled into the synthesis of a diverse array of secondary metabolites. These metabolites, including glucosinolates in Brassicaceae, play critical roles in plant defense against herbivores and pathogens nih.govresearchgate.net.

Arabidopsis thaliana is a well-established model organism for studying plant metabolism. In Arabidopsis, the degradation of BCAAs is compartmentalized, with most of the enzymes involved in leucine breakdown located in the mitochondria nih.govresearchgate.net. This spatial separation prevents interference with the biosynthesis of these amino acids, which occurs in the chloroplasts nih.gov. The catabolic pathway of leucine in Arabidopsis mirrors that in other organisms, involving transamination, oxidative decarboxylation, and subsequent dehydrogenation and carboxylation steps, with isovaleryl-CoA and 3-methylcrotonyl-CoA as key intermediates nih.govresearchgate.net.

Aphanamixis polystachya, a medicinal plant, is known to produce a variety of secondary metabolites, including terpenes and triterpenes wikipedia.orgrjptonline.orgresearchgate.netresearchgate.netproquest.com. The biosynthesis of these isoprenoid-derived compounds originates from the mevalonate and methylerythritol phosphate (B84403) (MEP) pathways. The catabolism of these complex branched-chain molecules for turnover or conversion into other compounds would likely involve acyl-CoA intermediates with structures akin to this compound.

| Plant Species | Relevant Metabolic Pathway | Potential Role of Related Intermediates |

| Arabidopsis thaliana | Branched-Chain Amino Acid Catabolism (Leucine) | Energy production, precursor for secondary metabolites |

| Aphanamixis polystachya | Terpene and Triterpene Metabolism | Biosynthesis and degradation of isoprenoids |

Mammalian Metabolic Context

In mammals, the catabolism of branched-chain amino acids is a vital metabolic process, primarily occurring in skeletal muscle youtube.com. The breakdown of leucine is ketogenic, meaning it leads to the production of ketone bodies and acetyl-CoA youtube.comyoutube.com. The pathway begins with the reversible transamination of leucine to α-ketoisocaproate, catalyzed by branched-chain aminotransferase (BCAT) nih.gov. This is followed by the irreversible oxidative decarboxylation to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex nih.gov.

The subsequent steps involve the dehydrogenation of isovaleryl-CoA to 3-methylcrotonyl-CoA, a reaction catalyzed by isovaleryl-CoA dehydrogenase. It is in this part of the pathway that an intermediate with the structure of this compound would logically fit. Following this, 3-methylcrotonyl-CoA is carboxylated to form 3-methylglutaconyl-CoA, which is then hydrated to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) nih.gov. HMG-CoA is a central intermediate in cholesterol and ketone body synthesis nih.govwikipedia.orgclinpgx.orgresearchgate.net. The final step is the cleavage of HMG-CoA into acetyl-CoA and acetoacetate nih.gov. The metabolism of valine, another BCAA, also proceeds through a series of CoA esters, ultimately yielding succinyl-CoA, which is glucogenic youtube.comresearchgate.net. The interplay between the catabolism of different BCAAs can influence each other's metabolic flux nih.govresearchgate.netnih.gov.

Enzyme Deficiencies and Metabolic Implications (e.g., ECHS1 deficiency)

Deficiencies in enzymes involved in the valine catabolic pathway can lead to serious metabolic disorders. A prominent example is the deficiency of short-chain enoyl-CoA hydratase (ECHS1). ECHS1 is a crucial enzyme in mitochondrial fatty acid β-oxidation and the catabolism of valine. nih.govunimelb.edu.au

A deficiency in ECHS1 (ECHS1D) is an autosomal recessive inborn error of metabolism that typically presents in infancy or early childhood. nih.govnih.gov The clinical features are severe and can include developmental delay, regression, dystonia, seizures, and elevated lactate (B86563) levels. nih.govresearchgate.net The neurological presentation often resembles Leigh syndrome, a progressive neurodegenerative disorder. nih.govnih.gov

The metabolic implications of ECHS1 deficiency are significant. The dysfunction of this enzyme leads to a bottleneck in the valine catabolism pathway. While ECHS1 has a broad substrate specificity, its deficiency primarily affects valine metabolism. nih.gov This leads to the accumulation of specific metabolites in the urine and plasma of affected individuals. nih.gov For instance, increased levels of 2,3-dihydroxy-2-methylbutyric acid and S-(2-carboxypropyl)cysteamine have been reported in patients with ECHS1 deficiency. researchgate.net

The accumulation of these toxic intermediates is thought to contribute to the severe clinical phenotype observed in ECHS1 deficiency. The disruption of the valine breakdown pathway not only leads to the buildup of harmful metabolites but also impairs the production of succinyl-CoA, which is an important intermediate in the citric acid cycle for energy production. This impairment of mitochondrial energy metabolism is a key factor in the pathophysiology of Leigh syndrome associated with ECHS1 deficiency. unimelb.edu.aunih.gov

Below is a table summarizing the key aspects of ECHS1 deficiency:

| Feature | Description |

| Enzyme | Short-chain enoyl-CoA hydratase (ECHS1) |

| Metabolic Pathway | Valine catabolism, Mitochondrial fatty acid β-oxidation |

| Inheritance | Autosomal recessive |

| Clinical Presentation | Leigh syndrome or Leigh-like syndrome, developmental delay, dystonia, seizures |

| Biochemical Markers | Elevated lactate, increased urinary excretion of specific metabolites |

| Pathophysiology | Accumulation of toxic intermediates, impaired mitochondrial energy metabolism |

Future Directions and Research Perspectives

Elucidating Novel Metabolic Fates of 3-Isopropylbut-3-enoyl-CoA

The current understanding largely confines this compound to the established limonene (B3431351) and pinene degradation pathway. However, emerging research into the metabolism of other branched-chain acyl-CoA molecules suggests the potential for undiscovered metabolic routes. For instance, studies on propionyl-CoA have revealed its ability to condense into a six-carbon metabolite, trans-2-methyl-2-pentenoyl-CoA, in mammals, a previously unknown anabolic fate. nih.gov This raises the intriguing possibility that this compound could undergo similar or other novel biotransformations.

Future investigations could focus on identifying alternative enzymatic reactions involving this intermediate. This could lead to the discovery of new metabolic pathways or off-shoots from the known terpene degradation pathway. Such discoveries would not only expand our fundamental understanding of microbial metabolism but could also reveal new bioactive compounds or valuable chemical precursors.

Table 1: Potential Areas of Investigation for Novel Metabolic Fates

| Research Area | Description | Potential Outcomes |

| Alternative Enzymatic Reactions | Screening for novel enzymes that can act on this compound as a substrate. | Discovery of new metabolic pathways and intermediates. |

| Metabolomic Profiling | In-depth analysis of microbial metabolomes during growth on limonene or pinene to identify previously uncharacterized derivatives of this compound. | Identification of novel bioactive compounds or industrial chemical precursors. |

| Comparative Genomics | Analyzing the genomes of diverse terpene-degrading microorganisms to identify gene clusters that may encode for alternative degradation pathways. | Uncovering the genetic basis for novel metabolic capabilities. |

Functional Divergence of Related Enzymes Across Species

The enzymes that catalyze reactions involving this compound, such as enoyl-CoA hydratases and acyl-CoA dehydrogenases, belong to broad families with members found across different species and metabolic pathways. While these enzymes share common catalytic mechanisms, their substrate specificity, efficiency, and regulatory properties can vary significantly.

Future research should aim to perform comparative analyses of these enzymes from various terpene-degrading microorganisms. Understanding this functional divergence is crucial for identifying enzymes with desirable properties for biotechnological applications. For example, an enzyme with high specificity for this compound could be a valuable tool for metabolic engineering.

Table 2: Key Enzyme Families and Areas for Comparative Study

| Enzyme Family | Function in Terpene Degradation | Areas for Functional Divergence Research |

| Enoyl-CoA Hydratases | Catalyze the hydration of the double bond in this compound. nih.govresearchgate.net | Substrate specificity, stereospecificity, and catalytic efficiency across different microbial species. |

| Acyl-CoA Dehydrogenases | Involved in the oxidation of acyl-CoA intermediates in the degradation pathway. | Substrate range, cofactor requirements, and allosteric regulation. |

Engineering Metabolic Pathways for Biotechnological Applications (excluding production)

The knowledge of the metabolic pathway involving this compound can be leveraged for various biotechnological applications beyond the synthesis of specific products. One promising area is the development of engineered microbial consortia for bioremediation. encyclopedia.pubfrontiersin.orgnih.govfrontiersin.orgnih.gov By combining the metabolic capabilities of different microorganisms, it may be possible to create a consortium that can efficiently degrade complex mixtures of terpenes found in industrial waste streams.

Another innovative application lies in the creation of genetically encoded biosensors. nih.govmdpi.comnih.gov These biosensors could be designed to detect the presence of this compound or other pathway intermediates, providing a real-time readout of metabolic flux. Such tools would be invaluable for monitoring the efficiency of bioremediation processes or for high-throughput screening of enzyme libraries.

Understanding Regulatory Networks in Complex Biological Systems

The flow of metabolites through the limonene and pinene degradation pathway is tightly regulated to meet the metabolic needs of the cell and to prevent the accumulation of toxic intermediates. However, the specific regulatory networks that control the concentration of this compound and its downstream metabolites are not yet fully understood.

Future research should focus on elucidating the transcriptional and metabolic regulatory mechanisms that govern this pathway. This includes identifying transcription factors that respond to the presence of terpenes or pathway intermediates and investigating potential feedback inhibition or allosteric regulation of the enzymes involved. A deeper understanding of these regulatory networks is essential for the rational design of engineered metabolic pathways and for predicting how these pathways will interact with the host cell's central metabolism. nih.gov There is also potential for crosstalk between the terpene degradation pathway and other major cellular processes, such as protein degradation systems, which represents another avenue for future investigation. nih.gov

Q & A

Q. What controls are essential when quantifying this compound in cell lysates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.